![molecular formula C19H11FO2 B15161387 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-24-4](/img/structure/B15161387.png)
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a fluorine atom attached to the phenyl ring, which can influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-component reactions. One common method is the reaction of 2-fluorobenzaldehyde with 2-naphthol in the presence of a catalyst under reflux conditions. The reaction can be carried out in various solvents, such as ethanol or acetonitrile, and often requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyrans with different functional groups.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for applications in lenses, coatings, and smart windows.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo photochromic transitions. When exposed to UV light, the compound can switch from a closed form to an open form, resulting in a change in color. This photochromic behavior is due to the reversible cleavage and formation of chemical bonds within the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Naphtho[2,1-b]pyran: Lacks the fluorine atom, which can affect its chemical properties.
2H-Naphtho[1,2-b]pyran: Another isomer with different photochromic properties.
Spiropyrans: Compounds with similar photochromic behavior but different structural features.
Uniqueness
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the fluorine atom, which can enhance its stability and alter its reactivity compared to other naphthopyrans. This makes it a valuable compound for various applications, particularly in the development of advanced photochromic materials.
Propriétés
Numéro CAS |
652138-24-4 |
|---|---|
Formule moléculaire |
C19H11FO2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11FO2/c20-15-8-4-3-7-14(15)18-11-16(21)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11H |
Clé InChI |
ZWMCNYORTGSOLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)

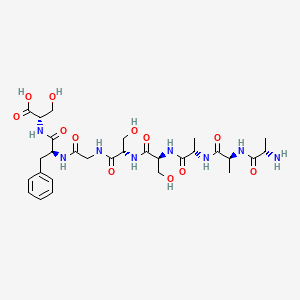
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)

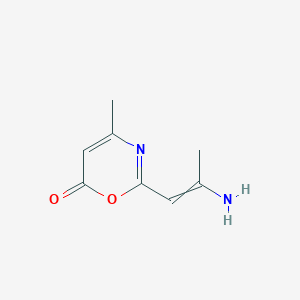

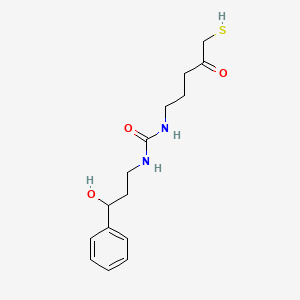
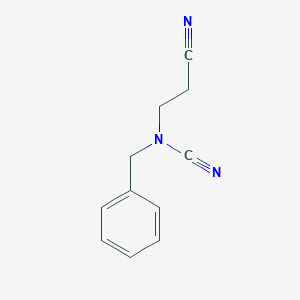
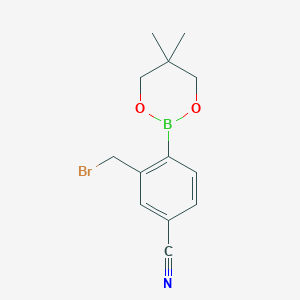
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

